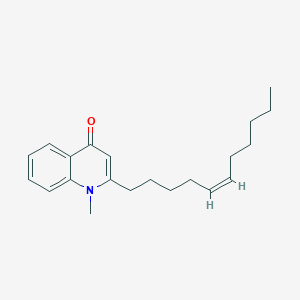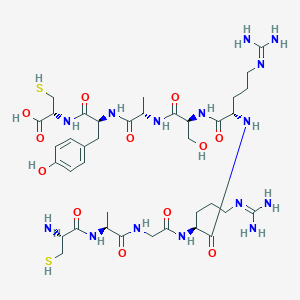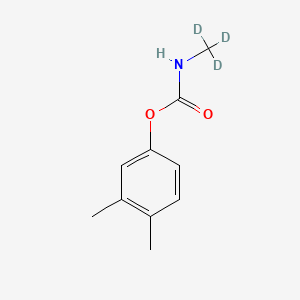
Meobal-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meobal-d3 is a deuterium-labeled version of Meobal, an acetylcholinesterase inhibitor commonly used as an insecticide . The compound has a molecular formula of C10H10D3NO2 and a molecular weight of 182.23. The deuterium labeling is significant as it can affect the pharmacokinetic and metabolic profiles of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Meobal-d3 involves the incorporation of deuterium into the Meobal molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the Meobal structure .
Análisis De Reacciones Químicas
Types of Reactions
Meobal-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Meobal-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic research to understand the metabolic pathways and interactions of acetylcholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Industry: Utilized in the development of insecticides and other agrochemical products
Mecanismo De Acción
Meobal-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This mechanism is particularly effective in insecticides, where it disrupts the nervous system of insects .
Comparación Con Compuestos Similares
Similar Compounds
Meobal: The non-deuterated version of Meobal-d3, also an acetylcholinesterase inhibitor.
Carbaryl: Another acetylcholinesterase inhibitor used as an insecticide.
Uniqueness
This compound is unique due to its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |
Clave InChI |
WCJYTPVNMWIZCG-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


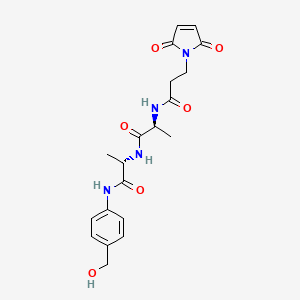

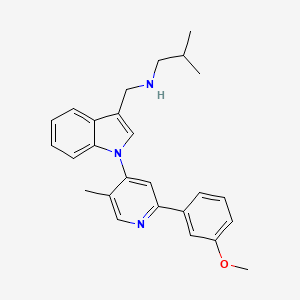
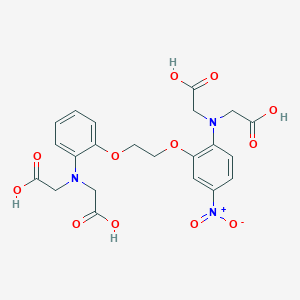

![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)

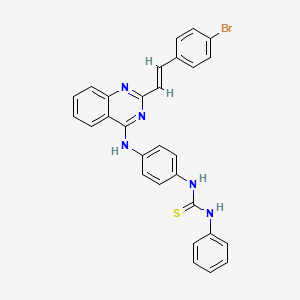

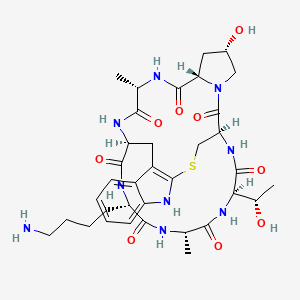
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
